molecular formula C17H12FN3O4 B2647262 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1171025-85-6

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2647262
CAS No.: 1171025-85-6
M. Wt: 341.298
InChI Key: BJBHLWMHHUZCMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rationale for Multi-Scaffold Integration in Medicinal Chemistry

The integration of multiple heterocyclic scaffolds addresses limitations inherent to single-moiety systems, such as limited target engagement breadth and metabolic instability. Hybrid architectures enable synergistic interactions with biological targets by combining distinct pharmacophoric features. For example, benzodioxole’s electron-rich aromatic system enhances π-π stacking with hydrophobic protein pockets, while oxadiazole’s hydrogen-bonding capacity facilitates polar interactions. This dual functionality is critical for overcoming drug resistance, as demonstrated by s-triazine hybrids that exhibit enhanced anticancer activity compared to parent compounds.

Hybridization also mitigates toxicity by redistributing electron density across conjugated systems, reducing reactive intermediate formation. The fluorophenyl group in the subject compound introduces steric and electronic effects that fine-tune binding affinity, a strategy validated in pyrazoline-thiazole hybrids showing reduced off-target effects.

The Molecular Architecture and Pharmacophore Mapping

The compound’s structure comprises three modular units:

  • 1,3-Benzodioxole : A bicyclic ether with a fused benzene ring, contributing lipophilicity and planar geometry for intercalation.
  • 1,3,4-Oxadiazole : A five-membered ring with two nitrogen atoms, acting as a hydrogen bond acceptor via its N–O–C motif.
  • Acetamide Linker : A flexible spacer enabling conformational adaptability while providing hydrogen bond donor (amide NH) and acceptor (carbonyl O) sites.

Pharmacophore analysis identifies four critical features (Table 1):

Feature Location Role in Bioactivity
Aromatic ring (π-π) Benzodioxole Hydrophobic pocket binding
Hydrogen bond acceptor Oxadiazole N–O–C Polar interaction with targets
Hydrophobic region 3-Fluorophenyl substituent Enhanced membrane permeability
Hydrogen bond donor Acetamide NH Stabilization via NH···O bonds

Molecular docking studies of analogous hybrids reveal that the fluorophenyl group’s electronegativity augments binding to ATP-binding cassette transporters, a trait leveraged in kinase inhibitors. The acetamide linker’s torsional flexibility allows optimal alignment of these pharmacophoric elements within variable binding sites.

Historical Development of Benzodioxole-Oxadiazole Conjugates

Benzodioxole-oxadiazole hybrids emerged in the early 2000s as derivatives of antitubercular lead compounds. Initial designs focused on merging benzodioxole’s MAO inhibitory activity with oxadiazole’s antimicrobial properties. A 2016 pharmacophore modeling study demonstrated that acetamide-linked hybrids exhibit superior fit scores (3.102 vs. 1.994 for non-hybrids) in HSP90 inhibition assays.

Key milestones include:

  • 2009 : Clark and Labute’s scaffold detection algorithms enabled systematic hybridization of benzodioxole with nitrogenous heterocycles.
  • 2019 : Thiazole-pyrazoline hybrids validated the role of fluorine substituents in enhancing blood-brain barrier penetration, informing fluorophenyl incorporation.
  • 2023 : s-Triazine hybrids established the viability of sequential substitution on trichlorotriazine cores, a strategy adaptable to benzodioxole-oxadiazole systems.

Research Significance and Current Knowledge Gaps

This compound’s significance lies in its modular design, which permits iterative optimization of individual scaffold contributions. The benzodioxole moiety’s redox-modulating activity complements oxadiazole’s role in nucleotide mimicry, suggesting applications in oncology and infectious diseases.

Critical gaps include:

  • Substituent Effects : The impact of alternative halogenation (e.g., chloro vs. fluoro) on target selectivity remains unquantified.
  • Linker Optimization : Whether replacing acetamide with sulfonamide or urea linkers improves bioavailability requires systematic study.
  • Mechanistic Elucidation : While in vitro cytotoxicity is documented for related hybrids, the exact molecular targets (e.g., kinase vs. protease inhibition) are undefined.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O4/c18-12-3-1-2-11(8-12)16-20-21-17(25-16)19-15(22)7-10-4-5-13-14(6-10)24-9-23-13/h1-6,8H,7,9H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBHLWMHHUZCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NN=C(O3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or amines .

Scientific Research Applications

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Properties

Research indicates that derivatives of 1,3,4-oxadiazole , including the target compound, exhibit significant anticancer activity. The mechanism is thought to involve the inhibition of specific cancer-related pathways. For instance:

  • A study demonstrated that oxadiazole derivatives can inhibit thioredoxin reductase (TrxR), an enzyme implicated in cancer progression and resistance to chemotherapy .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Preliminary tests have shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

These findings suggest that the compound could be developed as a new class of antimicrobial agents .

Analgesic Effects

In animal models, certain analogs have been tested for their analgesic properties. The results indicated that these compounds could potentially serve as effective pain relievers, demonstrating both central and peripheral analgesic effects .

Synthesis and Modification

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multi-step organic reactions. The incorporation of the 1,3-benzodioxole moiety is crucial for enhancing biological activity. Various synthetic routes have been explored to optimize yield and purity.

Case Study 1: Anticancer Activity

A recent study synthesized several oxadiazole derivatives and evaluated their anticancer properties against various cancer cell lines. The results showed that compounds with similar structural features to this compound exhibited potent cytotoxicity against human breast cancer cells in vitro .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial efficacy, a series of oxadiazole derivatives were tested against clinical isolates of pathogens. The results indicated that compounds structurally related to the target compound displayed significant inhibitory effects on bacterial growth .

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Key Structural Features and Modifications

The target compound’s structure can be compared to several analogs with variations in substituents on the oxadiazole and acetamide groups. These modifications influence physicochemical properties and bioactivity:

Table 1: Structural Comparison of Selected Analogs
Compound Name Oxadiazole Substituent Acetamide Substituent Key Functional Groups
Target Compound 2H-1,3-Benzodioxol-5-yl 3-Fluorophenyl Benzodioxole, Fluorophenyl
Compound V 5-(Tetrahydronaphthalenyloxy) 1,3-Benzodioxol-5-ylmethyl Benzodioxole, Naphthalenyloxy
Compound VI Phenyl 1,3-Benzodioxol-5-ylmethyl Benzodioxole, Phenyl
2a (Benzofuran-Oxadiazole) Benzofuran-2-yl 3-Chlorophenyl Benzofuran, Chlorophenyl
8t (Indole-Oxadiazole) 1H-Indol-3-ylmethyl 5-Chloro-2-methylphenyl Indole, Chloromethylphenyl
Compound in 2H-1,3-Benzodioxol-5-yl 3-Chloro-5-(trifluoromethyl)pyridinyl Benzodioxole, Pyridinyl

Structure-Activity Relationship (SAR) Insights

Benzodioxole vs. Benzofuran/Indole :

  • Benzodioxole (target compound, V, VI) enhances metabolic stability compared to benzofuran (2a) or indole (8t) due to reduced oxidative metabolism.

Fluorophenyl Substitution: The 3-fluorophenyl group in the target compound may improve lipophilicity (logP) and target binding compared to non-fluorinated analogs (e.g., VI).

Acetamide Tail Modifications :

  • Bulky substituents (e.g., pyridinyl in ) reduce solubility but increase receptor selectivity, whereas smaller groups (e.g., methylphenyl in 8t) favor enzyme inhibition.

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a benzodioxole moiety , which is known for its diverse biological activities, and an oxadiazole ring , which is often associated with pharmacological effects. The molecular formula is C18H16F1N3O3C_{18}H_{16}F_{1}N_{3}O_{3} with a molecular weight of approximately 341.34 g/mol.

PropertyValue
Molecular FormulaC18H16F1N3O3C_{18}H_{16}F_{1}N_{3}O_{3}
Molecular Weight341.34 g/mol
IUPAC NameThis compound

Anticancer Activity

Recent studies have indicated that compounds containing the oxadiazole structure exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have been shown to inhibit various cancer cell lines by targeting specific enzymes involved in tumor growth such as topoisomerase and telomerase .

A study reported that the compound exhibited IC50 values in the micromolar range against several cancer cell lines, indicating potent antitumor activity. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In vitro assays demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

Research has suggested that this compound may possess anti-inflammatory properties. In animal models, it was able to reduce markers of inflammation such as TNF-alpha and IL-6 when administered in appropriate dosages. This suggests potential applications in treating inflammatory diseases .

Case Studies

One notable case study involved the administration of the compound in a murine model of cancer. The results indicated a significant reduction in tumor size compared to control groups receiving no treatment. Histological analysis revealed decreased cellular proliferation and increased apoptosis within the tumor tissues .

Another study focused on its antimicrobial activity where it was tested against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide, and how can reaction conditions be optimized?

  • Methodology : A common approach involves coupling substituted oxadiazole intermediates with benzodioxolyl-acetamide precursors. For example, refluxing 5-(3-fluorophenyl)-1,3,4-oxadiazol-2-amine with chloroacetyl chloride in triethylamine (as solvent and base) can yield the oxadiazole core, followed by coupling with 2-(2H-1,3-benzodioxol-5-yl)acetic acid using carbodiimide-mediated activation (e.g., DCC/DMAP) . Optimization may involve adjusting molar ratios (e.g., 1:1.2 for amine:chloroacetyl chloride), temperature (80–90°C), and reaction time (4–6 hours). Monitoring via TLC or HPLC ensures completion .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of:

  • HPLC : To assess purity (≥95% as per industry standards for research compounds) using a C18 column and acetonitrile/water gradient .
  • NMR (¹H/¹³C) : Confirm the presence of key groups, e.g., benzodioxole protons (δ 5.9–6.1 ppm for methylenedioxy), fluorophenyl aromatic signals, and oxadiazole-linked acetamide carbonyl (δ ~165–170 ppm) .
  • HRMS : Verify molecular weight (e.g., calculated for C₁₇H₁₂FN₃O₄: 365.08 g/mol) .

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

  • Methodology :

  • PubChem : Access computed properties like LogP (lipophilicity), topological polar surface area (TPSA), and hydrogen-bond donors/acceptors .
  • Density Functional Theory (DFT) : Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Molecular docking : Screen for potential biological targets using AutoDock Vina or Schrödinger Suite, focusing on enzymes like cyclooxygenase or kinases due to the benzodioxole and oxadiazole motifs .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

  • Methodology :

  • Dose-response validation : Re-test the compound in orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives/negatives .
  • Solubility assessment : Use dynamic light scattering (DLS) to detect aggregation in buffer systems (e.g., PBS with 1% DMSO) that may artificially suppress activity .
  • Metabolite profiling : LC-MS/MS can identify degradation products in cell media that might interfere with assays .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties in preclinical studies?

  • Methodology :

  • Prodrug design : Modify the acetamide group (e.g., esterification) to enhance oral bioavailability .
  • Microsomal stability assays : Use liver microsomes (human/rodent) to assess metabolic stability and identify vulnerable sites (e.g., benzodioxole ring oxidation) .
  • In silico ADMET prediction : Tools like SwissADME or pkCSM can prioritize derivatives with improved permeability and reduced CYP inhibition .

Q. How can the reaction mechanism of this compound’s synthesis be elucidated, particularly regarding oxadiazole ring formation?

  • Methodology :

  • Kinetic studies : Monitor intermediates via in situ IR spectroscopy to track cyclodehydration steps .
  • Isotopic labeling : Use ¹⁸O-labeled reagents to confirm the source of oxygen in the oxadiazole ring .
  • DFT calculations : Model transition states to identify rate-limiting steps (e.g., nucleophilic attack during cyclization) .

Q. What advanced techniques are recommended for studying this compound’s solid-state behavior and crystallinity?

  • Methodology :

  • Single-crystal X-ray diffraction : Resolve the 3D structure to confirm stereochemistry and packing interactions (e.g., π-π stacking of fluorophenyl groups) .
  • DSC/TGA : Analyze thermal stability and polymorph transitions (melting point ~200–220°C inferred from analogs) .
  • Powder XRD : Compare experimental vs. simulated patterns to detect amorphous/crystalline phase impurities .

Methodological Notes

  • Contradictory Data : Cross-validate spectral and biological data with structurally similar compounds (e.g., fluorophenyl-oxadiazole derivatives in and ) to identify structure-activity trends .
  • Safety Protocols : Follow guidelines for handling fluorinated compounds (e.g., PPE for inhalation risks, waste disposal per EPA protocols) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.